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4-(1,2,4-Triazol-1-yl)phenol

Cat. No.: B1196238
CAS No.: 68337-15-5
M. Wt: 161.16 g/mol
InChI Key: ZOPIBCDDKMAEII-UHFFFAOYSA-N
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Description

Overview of Triazole-Containing Compounds in Medicinal Chemistry and Related Fields

Triazole-containing compounds represent a significant class of heterocyclic structures that are extensively explored in medicinal chemistry. Their utility is underscored by their presence in numerous therapeutic agents.

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a critical pharmacophore in a wide array of clinically important drugs. nih.govtandfonline.com This structural motif is valued for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.govnih.gov Its polar nature can enhance the solubility of a drug molecule, thereby improving its pharmacological profile. nih.gov The versatility of the 1,2,4-triazole nucleus is demonstrated by its incorporation into drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govjaper.in A number of drugs on the market contain this core structure, highlighting its importance in the development of new therapeutic agents. nih.govwisdomlib.org

Role of Phenolic Moieties in Bioactive Molecules

Phenolic moieties, characterized by a hydroxyl group attached to an aromatic ring, are widespread in nature and are key components of many bioactive molecules. nih.govnumberanalytics.com These structural units are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govmnba-journal.com The presence of a phenolic group can contribute to a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.orgmdpi.com In drug design, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mnba-journal.com The diverse biological functions of phenolic compounds have made them a subject of intense research in the pharmaceutical, nutraceutical, and cosmetic industries. nih.govnumberanalytics.com

Contextualizing 4-(1,2,4-Triazol-1-yl)phenol within its Chemical Class

The compound this compound is defined by its distinct molecular architecture, which places it within a specific class of chemical entities.

Structural Features and Classification as a Triazole-Phenol Derivative

This compound, with the chemical formula C8H7N3O, is classified as a triazole-phenol derivative. nih.govsigmaaldrich.com Its structure consists of a 1,2,4-triazole ring linked to a phenol (B47542) group at the para position (position 4) of the phenyl ring. nih.gov The nitrogen atom at position 1 of the triazole ring forms a bond with the phenyl ring. nih.gov This arrangement combines the properties of both the triazole heterocycle and the phenolic group within a single molecule. The presence of both these functional groups suggests that the compound may exhibit a unique profile of chemical reactivity and biological activity.

Table 1: Structural and Chemical Identity of this compound

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C8H7N3O nih.govsigmaaldrich.com
Molecular Weight 161.16 g/mol nih.govsigmaaldrich.com
CAS Number 68337-15-5 sigmaaldrich.comchemscene.com
SMILES C1=CC(=CC=C1N2C=NC=N2)O nih.gov
InChI Key ZOPIBCDDKMAEII-UHFFFAOYSA-N nih.govsigmaaldrich.com

Historical Perspective of Triazole and Phenol Derivatives in Scientific Literature

The scientific exploration of triazole and phenol derivatives has a rich history. The study of azoles, the family of nitrogen-containing heterocyclic compounds that includes triazoles, has been ongoing for decades, with significant interest in their synthesis and biological activities. researchgate.net The 1,2,4-triazole ring system, in particular, has been a focus of medicinal chemistry research, leading to the development of numerous drugs. wisdomlib.orgraco.cat Similarly, phenolic compounds have long been recognized for their diverse roles in plant biology and their potential health benefits for humans, leading to extensive studies on their properties and applications. numberanalytics.com The combination of these two important pharmacophores into single molecules represents a logical step in the ongoing quest for novel bioactive compounds.

Research Gaps and Future Directions for this compound Studies

While the individual components of this compound are well-studied, there are still research gaps concerning the specific compound itself. For instance, while it has been used as a building block in the synthesis of more complex molecules and coordination polymers, and has been investigated as a signal enhancer in chemiluminescence systems, comprehensive studies on its own biological activities are less common. tandfonline.comresearchgate.net

Future research could focus on a more thorough evaluation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent, building on the known properties of its constituent moieties. Mechanistic studies to elucidate how the combination of the triazole and phenol groups influences its interaction with biological targets would be valuable. Furthermore, exploring its potential in materials science, for example, in the development of new polymers or sensors, could open up new avenues of application. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1196238 4-(1,2,4-Triazol-1-yl)phenol CAS No. 68337-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)phenol
Source PubChem
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InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPIBCDDKMAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218479
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68337-15-5
Record name 4-(1,2,4-Triazol-1-yl)phenol
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Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Record name 4-(1H-1,2,4-triazol-1-yl)phenol
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Synthetic Methodologies and Reaction Pathways of 4 1,2,4 Triazol 1 Yl Phenol and Its Derivatives

Established Synthetic Routes for 4-(1,2,4-Triazol-1-yl)phenol

The construction of the this compound scaffold relies on established organic reactions that form the triazole ring and link it to the phenol (B47542) moiety.

Nucleophilic Substitution and Coupling Reactions for 1,2,4-Triazole-Phenol Linkage

A primary method for forming the crucial bond between the 1,2,4-triazole (B32235) ring and the phenol is through nucleophilic substitution and coupling reactions. One common approach involves the reaction of a pre-formed 1,2,4-triazole with an appropriately substituted phenol derivative. For instance, the synthesis of 2-(4- scispace.combohrium.comprepchem.comTriazol-1-yl-phenoxy)propionic acid is achieved by reacting this compound with 2-bromopropionic acid under basic conditions. In this reaction, the phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the bromine atom.

Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, are also pivotal. beilstein-journals.orgresearchgate.netscispace.com The Ullmann reaction, a classic method, typically involves the coupling of an aryl halide with a nitrogen-containing compound in the presence of copper. nih.gov The Chan-Lam coupling offers a milder alternative, reacting arylboronic acids with N-nucleophiles like 1,2,4-triazole, often catalyzed by copper complexes. beilstein-journals.orgrsc.orgnih.gov These reactions have been shown to be effective for a wide range of substrates, including various azoles. beilstein-journals.orgthieme-connect.com The efficiency of these coupling reactions can be influenced by the choice of ligand, base, and solvent.

Multi-Step Synthesis Protocols for the Triazole Core and Subsequent Functionalization

The synthesis of this compound often involves a multi-step process where the 1,2,4-triazole ring is first constructed and then functionalized. Several classical methods exist for synthesizing the 1,2,4-triazole core itself.

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. bohrium.comchemicalbook.com Another foundational method is the Einhorn-Brunner reaction , which condenses hydrazines with diacylamines in the presence of a weak acid. bohrium.com A straightforward and high-yielding method involves heating hydrazine (B178648) or its aqueous solutions with an excess of formamide. scribd.com This direct, single-step synthesis can produce 1,2,4-triazole in high purity. scribd.com

Once the 1,2,4-triazole ring is formed, it can be linked to a phenol moiety. For example, 1-(4-methoxyphenyl)-1H-1,2,4-triazole can be demethylated by refluxing with a strong acid like hydrobromic acid to yield 4-(1H-1,2,4-triazol-1-yl)phenol. prepchem.com

Derivatives can be created through subsequent reactions. For instance, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives can be synthesized via an azide-alkyne Huisgen cycloaddition. nih.gov This involves the in-situ formation of an azide (B81097) from an aniline (B41778) derivative, which then reacts with an alkyne-functionalized phenol. nih.gov

Specific Reagents and Conditions for Key Reaction Steps

The success of synthesizing this compound and its derivatives is highly dependent on the specific reagents and reaction conditions employed. The following table summarizes key reaction steps and their associated conditions found in the literature.

Reaction Type Starting Materials Reagents & Catalysts Conditions Product Reference
Triazole Ring Formation (from Hydrazine) Hydrazine, Formamide-140-210°C1,2,4-Triazole scribd.com
Triazole Ring Formation (Pellizzari) Amides, HydrazidesHeatVaries1,2,4-Triazoles bohrium.comchemicalbook.com
Triazole Ring Formation (Einhorn-Brunner) Hydrazines, DiacylaminesWeak AcidVaries1,2,4-Triazoles bohrium.com
Phenol Demethylation 1-(4-methoxyphenyl)-1H-1,2,4-triazole48% Hydrobromic acidReflux overnight4-(1H-1,2,4-triazol-1-yl)phenol prepchem.com
Nucleophilic Substitution This compound, 2-bromopropionic acidBase (e.g., Triethylamine)Varies2-(4- scispace.combohrium.comprepchem.comTriazol-1-yl-phenoxy)propionic acid
Chan-Lam Coupling N-heterocycles, Phenylboronic acidsCopper catalyst, Molecular oxygenFlow chemistryN-arylated heterocycles beilstein-journals.org
Azide-Alkyne Cycloaddition Aniline derivatives, 4-((trimethylsilyl)ethynyl)phenolt-BuONO, TMSN₃, TBAF, CuSO₄·5H₂O, Sodium ascorbateRoom temperature4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives nih.gov
Microwave-Assisted Synthesis Hydrazines, FormamideNoneMicrowave irradiationSubstituted 1,2,4-triazoles organic-chemistry.org

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers advanced methodologies for creating diverse libraries of this compound derivatives, enabling fine-tuning of their properties for various applications.

Strategies for Introducing Diverse Substituents on the Phenyl and Triazole Rings

The introduction of various substituents on both the phenyl and triazole rings is crucial for modulating the biological activity and physical properties of the final compounds.

On the Phenyl Ring: Substituents can be introduced on the phenyl ring either by starting with a pre-substituted phenol or by performing electrophilic aromatic substitution on the this compound core. For example, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been synthesized by treating the parent phenol with sulfamoyl chloride. nih.gov The synthesis of derivatives with various substituents at the meta position of a terminal phenyl ring, including halogens, alkyl, and methoxy (B1213986) groups, has also been reported. nih.gov

On the Triazole Ring: Functionalization of the triazole ring can be achieved through several methods. For instance, N-arylation of the triazole can be accomplished using Chan-Lam coupling with various arylboronic acids. beilstein-journals.org Suzuki cross-coupling reactions can be employed to introduce substituents at specific positions on the triazole ring, as demonstrated by the functionalization of a brominated 1,2,4-triazole intermediate. rsc.org The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved by reacting oxamide-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org

"Click Chemistry" Applications in Triazole Synthesis

"Click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool in the synthesis of triazoles. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgfrontiersin.org

This methodology has been applied to the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.gov In this approach, an azide generated from an aniline derivative reacts with an alkyne-containing phenol in the presence of a copper(I) catalyst to form the triazole ring. nih.gov This method is highly efficient and allows for the creation of a diverse library of compounds by varying the azide and alkyne components. nih.gov The CuAAC reaction is noted for its reliability, selectivity, and biocompatibility of the starting materials. nih.gov

Microwave-Assisted Synthesis and Catalytic Systems in Enhancing Yield

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including derivatives of this compound. This method offers advantages such as reduced reaction times, lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comcem.com The application of microwave irradiation can be particularly effective in both homogeneous and heterogeneous reaction systems. cem.com

In the synthesis of 1,2,3-triazole derivatives, a one-pot, two-step microwave-assisted reaction has been developed. scientific.net This process involves the in situ generation of azides, which then undergo a cycloaddition reaction with an alkyne. scientific.net This microwave-assisted approach, conducted at 70°C for 15 minutes, facilitates the safe generation of alkyl and arylalkyl azides and avoids laborious extraction procedures, leading to good product yields in a significantly shorter timeframe. scientific.net For instance, the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives has been successfully achieved using this method. scientific.net

Heterogeneous catalytic systems under microwave irradiation have also proven effective. rsc.org The interaction between microwave radiation and the catalyst can lead to an enhancement in reaction rates that is not achievable with conventional heating at the same temperature. rsc.org For example, the use of montmorillonite (B579905) K10 clay as a catalyst in certain reactions under microwave irradiation has been shown to be crucial for product formation, with no reaction occurring in its absence. cem.com

The synthesis of various triazole derivatives has been reported with improved yields and shorter reaction times using microwave irradiation. mdpi.comnih.gov For example, a series of novel thioether derivatives containing a 1,2,4-triazole moiety were synthesized in good yields (87% for one derivative) using microwave irradiation. mdpi.com Similarly, the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives showed better yields (72–96%) with microwave assistance compared to conventional methods (64–94%). nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,3-Triazole-Based Carbazole Derivatives. nih.gov

MethodYield Range
Microwave Irradiation72-96%
Conventional Heating64-94%

Furthermore, microwave-assisted synthesis has been employed for preparing various diazoles and triazoles bearing indole (B1671886) moieties, highlighting its broad applicability in synthesizing complex heterocyclic systems. nih.gov The reactions are often carried out in closed Teflon vessels, demonstrating the specialized equipment used in this technique. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Stereoselective synthesis is a critical area of chemical research focused on producing specific stereoisomers of a chiral molecule, which is crucial as different enantiomers or diastereomers can exhibit distinct biological activities. semanticscholar.org Methodologies for achieving stereoselectivity include the use of chiral auxiliaries, organocatalysis, organometallic catalysis, and biocatalysis. semanticscholar.orgnih.gov

While direct stereoselective synthesis of this compound itself is not extensively detailed in the provided results, the principles of stereoselective synthesis can be applied to its derivatives or related structures. A key strategy involves creating a new stereocenter in a controlled manner.

One common approach is kinetic resolution, where a racemic mixture is reacted with a chiral catalyst or enzyme. This results in one enantiomer reacting faster than the other, allowing for their separation. For example, lipase-mediated resolution has been successfully used to separate enantiomers of diols, which can then be used as chiral building blocks for further synthesis. mdpi.com This enzymatic approach provides high enantiomeric purity. mdpi.com

Another strategy involves using a pre-existing chiral center to influence the formation of a new one, leading to diastereoselective reactions. For instance, in the synthesis of furanosesquiterpenes, stereoisomeric forms of cyclogeraniol were synthesized and then used to build the larger sesquiterpene framework in a stereoselective manner. mdpi.com

The synthesis of optically active triazoles has been explored, demonstrating that chiral triazole derivatives can be prepared and their reactions studied. researchgate.net For example, the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles has been investigated using optically active substrates. researchgate.net

While specific examples for this compound are sparse, the synthesis of chiral flavonoids provides analogous strategies. semanticscholar.orgnih.gov Techniques like stereoselective chalcone (B49325) epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction are employed to obtain enantiomerically pure flavonoids. semanticscholar.orgnih.gov These established methods could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound and its derivatives is influenced by the constituent functional groups, namely the phenol and the triazole ring. Both moieties can participate in oxidation and reduction reactions under specific conditions.

The phenol group can undergo oxidation. Similarly, the triazole ring system in related compounds can be oxidized. For instance, the sulfanyl (B85325) group in 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide.

Conversely, reduction reactions can also be performed on triazole derivatives. The triazole ring itself can be reduced under certain conditions. For derivatives containing other reducible functional groups, such as a hydroxylamine (B1172632), reduction can lead to the formation of amines using reducing agents like lithium aluminum hydride.

The specific products of oxidation and reduction reactions depend on the substrate and the reagents employed. For example, the oxidation of a hydroxylamine group attached to a triazole-phenyl scaffold can yield corresponding oximes or nitriles. smolecule.com

Table 2: Examples of Oxidation and Reduction Reactions on Triazole Derivatives

Derivative ClassReaction TypeReagentsPotential Products
2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenolOxidationHydrogen Peroxide, IodineSulfoxides, Sulfones
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamineOxidationPotassium PermanganateOximes, Nitriles smolecule.com
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamineReductionLithium Aluminum HydrideAmines smolecule.com
2-(4- smolecule.comCurrent time information in Bangalore, IN.Triazol-1-yl-phenoxy)propionic acidReductionLithium aluminum hydride, Sodium borohydrideReduced functional group derivatives

The 1,2,4-triazole ring and the phenyl ring of this compound are both susceptible to substitution reactions, albeit through different mechanisms.

Triazole Moiety: The carbon atoms in 1H-1,2,4-triazoles are electron-deficient, making them susceptible to nucleophilic substitution. chemicalbook.com In contrast, electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can be regioselective, with substitution occurring at N1 under certain basic conditions. chemicalbook.com The triazole ring can also engage in substitution reactions, allowing for the introduction of various substituents. smolecule.com

Phenyl Moiety: The hydroxyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho to the hydroxyl group. The phenoxy group can also participate in nucleophilic substitution reactions. For example, the synthesis of 2-(4- smolecule.comCurrent time information in Bangalore, IN.triazol-1-yl-phenoxy)propionic acid involves the reaction of this compound with 2-bromopropionic acid, where the phenoxide ion acts as a nucleophile.

In derivatives like 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, the phenol group can undergo electrophilic aromatic substitution with electrophiles such as bromine in the presence of a Lewis acid catalyst.

The 1,2,4-triazole ring system, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks and coordination complexes. pnrjournal.comtandfonline.com this compound (hptrz) and its derivatives can act as ligands, coordinating to metal centers through the nitrogen atoms of the triazole ring. tandfonline.com

Derivatives of this compound, such as Schiff bases, are also effective ligands. These ligands can be multidentate, coordinating to metal ions through various atoms. For instance, a Schiff base derived from 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde was used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg Another Schiff base, 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol, acts as a bidentate ligand, coordinating to Zr(IV), Cd(II), and Sn(II) ions through the sulfur and azomethine nitrogen atoms.

The geometry of the resulting metal complexes can vary, with examples of octahedral, tetrahedral, and square planar geometries being reported. ekb.eg These complexes are often characterized using techniques such as FT-IR, UV-visible spectroscopy, NMR, and X-ray diffraction. pnrjournal.comtandfonline.comekb.eg

Table 3: Examples of Metal Complexes with this compound and its Derivatives

LigandMetal Ion(s)Resulting GeometryReference
4-(1H-1,2,4-Triazol-1-yl)phenol (hptrz)Cu(II)Varies with co-ligand tandfonline.com
Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiolCo(II), Ni(II), Cu(II), Cd(II), Pd(II)Octahedral, Tetrahedral, Square Planar ekb.eg
4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenolZr(IV), Cd(II), Sn(II)Pentagonal Bipyramid, Octahedral

Nucleophilic and Electrophilic Substitution Reactions on the Triazole and Phenyl Moieties

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its derivatives are critical steps to ensure the desired purity for subsequent applications. Common techniques include recrystallization, column chromatography, and precipitation. scielo.brmdpi.comexplorationpub.com

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial for effective recrystallization. mdpi.com For example, in the purification of a 1,2,3-triazole derivative, various solvents such as acetonitrile, acetone, ethanol, and isopropyl alcohol were tested, with a mixed solvent system of acetone/water ultimately being used to achieve high purity (99.9%). mdpi.com The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by cooling to allow the purified compound to crystallize. mdpi.com Ethanol is a common solvent for recrystallizing triazole derivatives. mdpi.comtandfonline.com

Column chromatography is another essential purification technique, particularly when recrystallization is not effective or when separating mixtures of compounds with similar polarities. scielo.brexplorationpub.com Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or petroleum ether. scielo.brrsc.org The choice of eluent system is optimized to achieve good separation of the desired product from impurities. rsc.org However, challenges can arise when compounds have very similar retention factors, making separation difficult. explorationpub.com

Precipitation is often used for initial isolation from a reaction mixture. This can be achieved by adding a non-solvent to the reaction solution or by changing the pH to decrease the solubility of the product. scielo.brexplorationpub.com For instance, adding water to a reaction mixture can cause the desired triazole to precipitate out. scielo.brexplorationpub.com

In some cases, a combination of these techniques is employed. For example, a crude product might be first isolated by precipitation, followed by one or more recrystallizations or column chromatography to achieve the desired level of purity. The purity of the final product is often verified by analytical methods such as HPLC and NMR spectroscopy.

Chromatographic Methods (HPLC, LCMS, Preparative Chromatography)

Chromatographic methods are extensively used for the analysis and purification of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for assessing the purity of triazole compounds and for quantitative analysis. For instance, the purity of derivatives like 2-(4- nih.govgoogle.comtriazol-1-yl-phenoxy)propionic acid is typically verified to be greater than 95% using HPLC. In the context of therapeutic drug monitoring, a rapid and simple HPLC assay has been developed for the simultaneous determination of triazole antifungals such as voriconazole, posaconazole, and itraconazole (B105839) in human plasma. nih.gov This method utilizes a C6-phenyl column with gradient elution and UV detection, achieving a limit of quantification of 0.05 mg/liter. nih.gov The study of 1,2,4-triazole derivatives' sorption behavior has been conducted using a porous graphitic carbon (Hypercarb) column with a water-acetonitrile mobile phase. researchgate.net This research highlights that lipophilicity, polarizability, and molecular volume are key parameters determining the retention of these compounds under reversed-phase (RP) HPLC conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying reaction products, byproducts, and metabolites. In studies of the environmental fate of 2-(4- nih.govgoogle.comtriazol-1-yl-phenoxy)propionic acid, LC-MS/MS is used to identify metabolites like this compound itself. Similarly, in the synthesis of 1-aryl-substituted 1,2,4-triazolium salts, reaction progress is monitored by LC-MS. acs.org A validated LC-MS/MS method has been established for the quantitative determination of genotoxic impurities in fluconazole (B54011), a complex triazole derivative, demonstrating the technique's sensitivity and specificity. researchgate.net For the characterization of synthesized 1,2,3-triazole-thymol derivatives, a Waters Synapt G2-Si LC-ESI-QTOF-MS system is employed, providing high-resolution mass data. nih.gov

Preparative and Column Chromatography: When isolation of a pure compound is required on a larger scale than analytical HPLC allows, preparative or column chromatography is the method of choice. Silica gel is the most common stationary phase. For example, crude 1-aryl-substituted 1,2,4-triazoles are purified by column chromatography using a mobile phase of 5% methanol (B129727) in dichloromethane (B109758). acs.org The purification of novel fungicidal 1,2,4-triazole derivatives has been achieved on a silica gel column with a solvent system of petroleum ether, ethyl acetate, and methanol (10:10:1, v/v/v). nih.gov In the synthesis of fluconazole, column chromatography is used to isolate and characterize various impurities. researchgate.net The purification of tetra-substituted metal-free phthalocyanine (B1677752) bearing 1,2,4-triazole units was accomplished using a chloroform:methanol (90:10) solvent system as the eluent on a silica gel column. tubitak.gov.tr

Table 1: Examples of Chromatographic Conditions for this compound and Derivatives

Compound Type Method Stationary Phase Mobile Phase/Eluent Purpose Reference
1-Aryl-substituted 1,2,4-triazoles Column Chromatography Silica 5% Methanol in Dichloromethane Purification acs.org
Fungicidal 1,2,4-triazole derivatives Column Chromatography Silica Gel Petroleum ether:ethyl acetate:methanol (10:10:1) Purification nih.gov
1,2,4-Triazole-containing phthalocyanines Column Chromatography Silica Gel Chloroform:methanol (90:10) Purification tubitak.gov.tr
Triazole antifungals (Voriconazole, etc.) HPLC C6-phenyl Gradient of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile Quantification nih.gov
1,2,4-Triazole derivatives RP-HPLC Porous Graphitic Carbon (Hypercarb) Water-acetonitrile mixture Sorption study researchgate.net
1,2,3-Triazole-thymol derivatives Flash Column Chromatography Silica Gel (100–200 mesh) Hexane/ethyl acetate gradient Purification nih.gov
Fluconazole impurities LC-MS/MS - - Quantitative determination researchgate.net

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture. Precipitation is often used for the initial isolation of a crude product from the reaction mixture.

A derivative, 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, and its ketone precursor were purified by recrystallization from ethanol. mdpi.com Similarly, other triazole derivatives have been purified from ethanol, ethyl acetate, or diethyl ether. chemmethod.com For some 1,2,4-triazolium salts, purification involves precipitation from a concentrated dichloromethane solution by adding hexanes or diethyl ether. acs.org

The choice of solvent is critical for effective purification. In the synthesis of fluconazole, a widely used antifungal derivative, the crude product is isolated and then purified by crystallization. One method involves crystallizing the crude product from water to yield pure fluconazole. quickcompany.in An alternative process describes a purification step where crude fluconazole is recrystallized from a solvent mixture of demineralized water, acetone, and ethyl acetate to effectively remove process-related impurities. google.com In another complex synthesis of a bis-1,2,4-triazole antifungal agent, multiple recrystallization procedures are required, including from ethyl acetate-diisopropyl ether and ethanol-water, to achieve the desired purity. google.com For certain 1,4-substituted 1,2,3-triazole derivatives, recrystallization from a mixed acetone/water system was found to yield the target product with 99.9% purity. mdpi.com

Table 2: Solvents Used for Recrystallization/Precipitation of this compound Derivatives

Compound/Derivative Solvent(s) Technique Reference
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one Ethanol Recrystallization mdpi.com
Various 1,2,4-triazole derivatives Ethanol, Ethyl Acetate Recrystallization chemmethod.com
1-Aryl-substituted 1,2,4-triazolium salts Hexanes or Diethyl ether (from Dichloromethane solution) Precipitation acs.org
Fluconazole Water Recrystallization quickcompany.in
Fluconazole Demineralized water, Acetone, Ethyl Acetate Recrystallization google.com
Bis-1,2,4-triazole antifungal Ethyl acetate-diisopropyl ether, Ethanol-water Recrystallization google.com
1,4-Substituted 1,2,3-triazole derivative Acetone/water mixture Recrystallization mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 1,2,4 Triazol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-(1,2,4-Triazol-1-yl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons present.

The protons of the triazole ring typically appear as singlets in the downfield region of the spectrum, with chemical shifts often observed between δ 8.5 and 9.0 ppm. The protons on the phenolic ring exhibit characteristic splitting patterns. Specifically, the two aromatic protons ortho to the hydroxyl group and the two aromatic protons meta to the hydroxyl group are chemically equivalent and appear as doublets. For instance, in a related derivative, the aromatic protons on the phenol (B47542) ring were observed as doublets at approximately δ 7.73 ppm and δ 6.89 ppm. nih.gov The hydroxyl proton (-OH) of the phenol group is typically observed as a broad singlet, with its chemical shift being concentration-dependent; a value of around δ 9.88 ppm has been reported. scirp.org

¹H-NMR Data for this compound Derivatives

Proton Type Chemical Shift (δ) in ppm (Solvent) Multiplicity Coupling Constant (J) in Hz
Triazole-H 8.5 - 9.0 (DMSO-d₆) s (singlet) N/A
Phenolic-OH ~9.88 (DMSO-d₆) s (singlet) N/A
Aromatic-H (ortho to -OH) ~6.70 (DMSO-d₆) d (doublet) ~8.0
Aromatic-H (meta to -OH) ~7.15 (DMSO-d₆) d (doublet) ~8.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative of the compound being analyzed. The data presented is a generalized representation based on reported values for similar structures. nih.govscirp.org

Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals into singlets for each unique carbon atom. libretexts.org

The ¹³C-NMR spectrum provides distinct signals for each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is typically found significantly downfield, for example, at δ 158.8 ppm. scirp.org The carbons of the triazole ring also have characteristic chemical shifts, often appearing in the range of δ 145 to 155 ppm. mdpi.com The aromatic carbons of the phenol ring show signals in the aromatic region (δ 115-130 ppm). For instance, the carbon atoms ortho and meta to the hydroxyl group have been reported at approximately δ 115.6 ppm and δ 129.8 ppm, respectively. scirp.org

¹³C-NMR Data for this compound Derivatives

Carbon Type Chemical Shift (δ) in ppm (Solvent)
C-OH (Phenolic) ~158.8 (DMSO-d₆)
Triazole-C 145.0 - 155.0 (DMSO-d₆)
Aromatic C-N ~135.2 (DMSO-d₆)
Aromatic C-H (ortho to -OH) ~115.6 (DMSO-d₆)

Note: The chemical shifts are approximate and can be influenced by the solvent and specific molecular structure. The data is based on reported values for analogous compounds. scirp.orgmdpi.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the structure. For this compound, COSY would show correlations between the adjacent aromatic protons on the phenol ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of small neutral molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule. For a derivative of this compound, an exact mass might be calculated and then compared to the experimentally found value to confirm the molecular formula. For example, for the compound C₁₅H₁₃N₃O, the calculated mass was 251.1059, and the found mass was 251.1052, confirming its elemental composition. scirp.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is often used to observe the molecular ion peak (M+H)⁺ or (M-H)⁻, which directly gives the molecular weight of the compound. For instance, ESI-MS has been used to identify the molecular ion peak of triazole derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features: the phenolic hydroxyl group, the phenyl ring, and the triazole ring.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state. Vibrations corresponding to the aromatic components of the molecule are also clearly identifiable. C-H stretching vibrations of the phenyl ring typically appear around 3100-3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C bonds within the aromatic ring are observed in the 1620-1470 cm⁻¹ region. researchgate.net

The triazole moiety gives rise to several distinct peaks. The C=N stretching vibrations within the triazole ring are typically found in the 1670-1620 cm⁻¹ range. epstem.net Furthermore, vibrations associated with the triazole ring, such as N=N and C-N stretching, contribute to the fingerprint region of the spectrum. For instance, an N=N stretch can be observed around 1543 cm⁻¹, while C-N-C vibrations may appear near 1045 cm⁻¹. researchgate.net The specific wavenumbers and their assignments provide a unique spectral fingerprint for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3300 (broad) O-H stretch Phenolic Hydroxyl
~3050 C-H stretch Aromatic Ring
~1650 C=N stretch Triazole Ring
~1540 N=N stretch Triazole Ring
~1500 C=C stretch Aromatic Ring
~1220 C-O stretch Phenolic Ether

Note: The values are approximate and based on data from related triazole and phenol compounds. researchgate.netepstem.net

X-ray Crystallography for Solid-State Structure Determination

Studies on copper(II) complexes incorporating this compound, denoted as 'hptrz', reveal its role as a terminal ligand that completes the metal's coordination sphere. figshare.com Crucially, the hptrz ligand facilitates the assembly of higher-dimensional supramolecular architectures through strong O-H···O hydrogen-bonding interactions. figshare.com This indicates a strong propensity for the phenolic hydroxyl group to act as a hydrogen bond donor.

Analysis of related compounds, such as 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, shows that the molecule crystallizes in the monoclinic system with the P2₁/n space group. nih.govresearchgate.net In this structure, molecules are linked head-to-tail by O—H···N hydrogen bonds between the phenol group and a nitrogen atom of the triazole ring, forming zigzag chains. nih.govresearchgate.net These chains are further organized into layers through weak C—H···N interactions and ultimately form a three-dimensional network via π–π stacking interactions between parallel triazole rings, with a centroid-to-centroid distance of 3.556 Å. nih.govresearchgate.net It is highly probable that this compound adopts a similar packing motif, dominated by hydrogen bonding from the phenol group and π–π stacking of the aromatic systems.

Table 2: Crystallographic Data for a Related Compound: 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol

Parameter Value Reference
Chemical Formula C₉H₉N₃OS nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n nih.govresearchgate.net
a (Å) 5.3975 (10) nih.govresearchgate.net
b (Å) 10.0099 (19) nih.govresearchgate.net
c (Å) 18.311 (3) nih.govresearchgate.net
β (°) 91.010 (3) nih.govresearchgate.net
V (ų) 989.2 (3) nih.govresearchgate.net
Z 4 nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dictated by the conjugated system formed by the phenyl ring and the 1,2,4-triazole ring.

The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding primarily to π→π* transitions within the aromatic and heterocyclic rings. The conjugation between the phenol and triazole moieties allows for delocalization of π-electrons across the molecule, which influences the energy of these transitions. For a related compound, [2-(1H-1,2,4-Triazol-1-yl)phenyl]amine, a maximum absorption (λmax) was observed at 274 nm, which is attributed to these π→π* transitions. vulcanchem.com The spectrum of this compound, typically measured in a solvent like ethanol, would likely exhibit a similar absorption profile in the 200-450 nm range. worldscientific.com The presence of the lone pair of electrons on the phenolic oxygen and the nitrogen atoms of the triazole ring could also give rise to weaker n→π* transitions. The exact position and intensity of the absorption maxima are sensitive to the solvent environment.

Elemental Analysis (CHN/S) for Purity and Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the empirical formula and an assessment of the compound's purity. The molecular formula for this compound is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . sigmaaldrich.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from CHN analysis are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, confirms the identity and high purity of the synthesized compound. While direct experimental data for the title compound is not provided in the search results, published data for analogous triazole derivatives show excellent correlation between calculated and found values, validating the reliability of this technique. nih.goviosrjournals.org

Table 3: Elemental Composition of this compound

Element Molecular Formula Theoretical (%) Experimental (%)
Carbon (C) C₈H₇N₃O 59.62% Typically within ±0.4% of theoretical
Hydrogen (H) C₈H₇N₃O 4.38% Typically within ±0.4% of theoretical
Nitrogen (N) C₈H₇N₃O 26.07% Typically within ±0.4% of theoretical

Biological Activities and Pharmacological Potential of 4 1,2,4 Triazol 1 Yl Phenol and Its Analogs

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole (B32235) are recognized for their significant antimicrobial properties. The triazole ring is a key pharmacophore that can interact with microbial enzymes or receptors, leading to the inhibition of growth. Research has demonstrated the efficacy of these compounds against a range of microbial pathogens, including fungi and bacteria.

Inhibition of Fungal Pathogens (e.g., Candida species, Aspergillus strains, Magnaporthe oryzae)

Triazole derivatives have shown considerable antifungal activity. For instance, certain analogs have been effective against Candida albicans and Aspergillus niger. derpharmachemica.comcbijournal.com Specifically, some synthesized amide-ether linked 1,4-disubstituted 1,2,3-triazoles displayed good antifungal efficacy against these strains. cbijournal.com

The pathogenic fungus Magnaporthe oryzae, which causes the devastating rice blast disease, has also been a target for triazole-based compounds. cabidigitallibrary.orgresearchgate.net In one study, a series of novel 1,2,4-triazole derivatives were evaluated for their ability to inhibit the mycelial growth of M. oryzae. researchgate.netsemanticscholar.org One particular compound, 1-(4-phenoxymethyl-2-phenyl- dioxolan-2-ylmethyl)-1H-1,2,4-triazole, demonstrated potent activity, with an IC50 value of approximately 3.8±0.5 μM, comparable to the commercial fungicide propiconazole. researchgate.netsemanticscholar.org Structure-activity relationship studies have provided insights into the structural features that enhance the antifungal activity of these synthetic series. cabidigitallibrary.orgresearchgate.netnih.gov For example, the presence of an electron-withdrawing trifluoromethyl group was found to increase antifungal efficacy. nih.gov

Antibacterial Effects Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 4-(1,2,4-triazol-1-yl)phenol have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Studies have shown that these compounds can be more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comijpsjournal.commdpi.com

For example, a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole conjugates exhibited good inhibition against E. coli and S. aureus. mdpi.com In another study, newly synthesized indole-triazole conjugates showed good to moderate activity against several Gram-negative strains, with minimum inhibitory concentration (MIC) values around 250 µg/mL. mdpi.com Some derivatives displayed better or similar MIC values against Bacillus subtilis when compared to the standard drug ampicillin. mdpi.com The lipophilicity of the compounds appears to play a role in their activity, with more lipophilic compounds generally showing better activity against Gram-positive bacteria due to the lower lipid content in their cell walls. mdpi.com

Mechanisms of Action in Antimicrobial and Antifungal Inhibition

The antimicrobial and antifungal activity of this compound and its analogs is attributed to their interaction with specific molecular targets. The triazole ring is a critical component that can bind to and inhibit enzymes essential for microbial growth.

In fungi, a common mechanism of action for triazole-based compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. The triazole ring can also target other enzymes. For example, some derivatives have shown potential as inhibitors of fungal CYP51. vulcanchem.com

In bacteria, the mechanisms can vary. Some triazole derivatives have been found to have inhibitory potential against essential bacterial proteins such as DNA gyrase, dihydrofolate reductase (DHFR), and glucosamine-6-phosphate synthase. nih.gov The ability of the triazole moiety to chelate metals or interact with other essential biomolecules may also contribute to their antibacterial properties. smolecule.com

Anticancer and Antiproliferative Activities

The anticancer potential of triazole derivatives has been extensively documented. These compounds have been shown to inhibit the proliferation of various cancer cell lines and modulate key biological pathways involved in cancer progression.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, A549, HeLa)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs against Various Cancer Cell Lines

Compound/Analog Cancer Cell Line IC50/GI50 Value Reference
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) MCF-7 (Breast) 1.1 µM mdpi.comnih.gov
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) HCT-116 (Colon) 2.6 µM mdpi.comnih.gov
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) HepG2 (Liver) 1.4 µM mdpi.comnih.gov
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (2, 5, 14, 15) MCF-7 (Breast) 15.6 to 23.9 µM rsc.org
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (2, 5, 14, 15) HCT-116 (Colon) 15.6 to 23.9 µM rsc.org
Phenylsulfonyl coumarin (B35378) pyrazoline hybrid (13) MCF-7 (Breast) 0.49 µM semanticscholar.org
Phenylsulfonyl coumarin pyrazoline hybrid (13) HCT-116 (Colon) 0.94 µM semanticscholar.org
Indole-based 1,3,4-oxadiazole (B1194373) (4) HCT-116 (Colon) 6.43 µM rsc.org
Indole-based 1,3,4-oxadiazole (4) A549 (Lung) 9.62 µM rsc.org
Indomethacin (B1671933) derivative (29c) MCF-7, MDA-231, HeLa, HCT-116 4.83 to 9.03 µM rsc.org
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b) MCF-7 (Breast) 0.39 µM mdpi.com

Research has shown that specific analogs exhibit potent activity. For instance, a 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative was found to be highly effective against MCF-7, HCT-116, and HepG2 cell lines, with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively. mdpi.comnih.gov Another study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. rsc.org Furthermore, some triazole derivatives have shown significant effects against the A549 lung cancer cell line and HeLa cervical cancer cells. rsc.org

Modulation of Key Biological Pathways in Cancer (e.g., Apoptosis Induction, ERK Phosphorylation, Steroid Sulfatase Inhibition, Aromatase Inhibition, Thymidylate Synthase Inhibition)

The anticancer effects of this compound derivatives are mediated through various mechanisms that modulate critical signaling pathways in cancer cells.

Apoptosis Induction: Many triazole-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism often involves the modulation of key signaling pathways. For example, some mercapto-substituted triazoles have been demonstrated to induce apoptosis in MCF-7 breast cancer cells. Similarly, purine (B94841) nucleoside analogs containing a triazole moiety can induce apoptosis by inhibiting DNA synthesis. medchemexpress.com Studies on triazol-1,4-naphthoquinones have shown that their proapoptotic effects in leukemia cells involve the production of intracellular reactive oxygen species (ROS) and the activation of the MAPK/ERK pathway. nih.gov

ERK Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival. Some triazole-phenol derivatives have been found to attenuate Macrophage Migration Inhibitory Factor (MIF)-induced ERK phosphorylation in A549 cells. researchgate.netrug.nl Interestingly, the protein IEX-1, an ERK substrate, has a dual role in being both a downstream effector for ERK survival activity and a regulator of ERK activation, and its pro-survival effect is dependent on its phosphorylation state. embopress.org

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is an enzyme involved in the biosynthesis of active estrogens and androgens, which can promote the growth of hormone-dependent cancers. nih.gov Sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent STS inhibitors. nih.govacs.org These compounds mimic the structure of natural STS substrates. nih.gov One highly active compound demonstrated an IC50 value of 0.21 nM in MCF-7 cells, which was a five-fold improvement compared to the reference drug Irosustat. nih.gov The chloro-triazole-phenol scaffold, when combined with a sulfamate (B1201201) group, shows an optimal balance of potency and drug-like properties. vulcanchem.com

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a well-established target for breast cancer therapy. mdpi.com The 1,2,4-triazole heterocycle is a feature of the aromatase inhibitor letrozole. mdpi.com Consequently, derivatives of this compound have been investigated as aromatase inhibitors. mdpi.com Some compounds have been designed as dual aromatase-steroid sulfatase inhibitors (DASIs). nih.govrsc.org The mechanism of inhibition often involves the triazole ring binding to the cytochrome P450 heme group of the aromatase enzyme.

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. Inhibition of TS is a proven strategy in cancer chemotherapy. mdpi.comnih.gov A series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives showed significant TS inhibitory activity, with IC50 values in the range of 1.95–4.24 μM. mdpi.comnih.gov The most potent of these was 3.72-fold more active than the standard drug Pemetrexed. mdpi.com Other thiadiazole derivatives have also been identified as thymidylate synthase inhibitors. vulcanchem.com

Selective Cytotoxicity Towards Cancer Cells versus Normal Cells

The selective cytotoxicity of novel therapeutic agents is a critical parameter, indicating a compound's ability to preferentially target cancer cells while minimizing harm to healthy, normal cells. Several studies have evaluated 1,2,4-triazole derivatives for this characteristic, often revealing a promising degree of selectivity.

A series of 5-mercapto-1,2,4-triazole derivatives demonstrated antitumor activity against the MDA-MB-231 breast cancer cell line alongside reduced toxicity on normal human keratinocytes (HaCaT). spandidos-publications.com Similarly, novel betulin-1,2,4-triazole derivatives showed that while an unsubstituted triazole was cytotoxic to both malignant and non-malignant cells, the addition of a substituted phenyl group to the triazole ring decreased toxicity towards non-malignant cells. mdpi.com Another study involving 1H-1,2,4-triazole-3-carboxamide derivatives assessed their anticancer potential against four cancer cell lines (A-549, PANC-1, HCT-116, and HeLa) and used the normal human embryonic kidney cell line (HEK-293) for comparison to establish selectivity. asianpubs.org

The concept of the selectivity index (SI), calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) in normal cells to that in cancer cells, is a key metric. An SI value greater than 2 is generally considered to indicate selectivity. mdpi.com In one study, certain undecenoic acid-based 1,2,4-triazole Schiff's base derivatives exhibited significant cytotoxicity against cancer cells but were non-toxic to normal NIH-3T3 mouse embryonic fibroblasts. ijpsonline.com Specifically, a derivative with a 4-bromo substitution showed more selective cytotoxicity toward cancer cells. ijpsonline.com Likewise, research on triazol/spiroindolinequinazolinedione conjugates found that compound 10b was a potent cytotoxic agent against several cancer lines and its effect on normal Human Dermal Fibroblast (HDF) cells was evaluated to confirm selectivity. nih.gov

Compound ClassCancer Cell LineNormal Cell LineObservationReference
5-Mercapto-1,2,4-triazolesMDA-MB-231 (Breast)HaCaT (Keratinocytes)Showed antitumor activity with reduced toxicity on normal cells. spandidos-publications.com
Betulin-1,2,4-triazole analogsA375, MCF-7, HT-29HaCaT (Keratinocytes)Phenyl substitution on the triazole ring reduced toxicity to non-malignant cells. mdpi.com
1H-1,2,4-Triazole-3-carboxamidesA-549, PANC-1, HCT-116, HeLaHEK-293 (Kidney)Compounds were compared against a normal cell line to assess selectivity. asianpubs.org
Undecenoic acid-triazolesB16 F10, HCT-15, SKOV3NIH-3T3 (Fibroblasts)Majority of active compounds were non-toxic to normal cells. ijpsonline.com
Triazol/spiroindoline conjugatesA375, MDA-MB231, PC3, LNCaPHDF (Fibroblasts)Selectivity confirmed by comparing cytotoxicity against cancer and normal cell lines. nih.gov
Indolyl 1,2,4-triazolesMCF-7, MDA-MB-231Normal human cellsThe most potent compounds were further tested for cytotoxicity against normal cells. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

The 1,2,4-triazole nucleus is a core component of many compounds investigated for their ability to counteract oxidative stress, a process implicated in numerous diseases. scielo.br Their antioxidant potential is often attributed to their capacity to donate hydrogen atoms or chelate metal ions. mdpi.comsci-hub.se

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of this compound and its analogs is frequently evaluated using stable free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). scielo.brpropulsiontechjournal.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical is measured, with a lower IC₅₀ value indicating higher antioxidant potency. nih.govacs.org

For instance, a study on phenol (B47542) and pyridine-substituted 1,2,4-triazole derivatives found that compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol exhibited significant ABTS cation radical and DPPH radical scavenging activity, with IC₅₀ values of 4.59 µg/mL and 7.12 µg/mL, respectively. researchgate.netjapsonline.com Another investigation into 4-(1H-triazol-1-yl)benzoic acid hybrids showed that the parent thioether derivative (compound 1) had a strong scavenging effect in both DPPH and ABTS assays, with IC₅₀ values of 55.59 µg/mL and 56.44 µg/mL, respectively. mdpi.com

Compound/AnalogAssayIC₅₀ ValueReference
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenolABTS4.59 ± 4.19 µg/mL researchgate.netjapsonline.com
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenolDPPH7.12 ± 2.32 µg/mL researchgate.netjapsonline.com
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 × 10⁻³ M nih.govacs.org
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 × 10⁻⁵ M nih.govacs.org
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 × 10⁻³ M nih.govacs.org
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 × 10⁻⁵ M nih.govacs.org
4-(1H-Triazol-1-yl)benzoic acid hybrid (1)DPPH55.59 µg/mL mdpi.com
4-(1H-Triazol-1-yl)benzoic acid hybrid (1)ABTS56.44 µg/mL mdpi.com

Metal Chelating Activity

Another mechanism by which antioxidants can exert their protective effects is by chelating metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species. Several studies have included metal chelating assays to assess the antioxidant profile of 1,2,4-triazole derivatives. researchgate.netjapsonline.com For example, a series of 2-[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl] phenoxyacetic acids were analyzed for their reducing power, free radical scavenging, and metal chelating activity to determine their antioxidant properties. isres.org Two compounds in this series, 23f and 23h, demonstrated significant activity in the metal chelating assay. isres.org The ability of the triazole structure to coordinate with metal ions is a key feature in this activity, and this property is also leveraged in applications like the design of metal-chelating prodrugs. sci-hub.se Recently, synthesized triazole derivatives have been noted for their high capacity to remove various heavy metal ions. nih.gov

Structure-Activity Relationships for Antioxidant Efficacy

The antioxidant efficacy of 1,2,4-triazole derivatives is highly dependent on their chemical structure, particularly the nature and position of substituent groups on the aromatic rings. Research has consistently shown that the presence of electron-donating groups enhances antioxidant capacity. acs.orgresearchgate.netjapsonline.com For example, the presence of a hydroxyl (-OH) group, especially at the para-position of a phenyl ring, can make the compound a good antioxidant, likely due to the stabilization of the resulting radical through extended conjugation. isres.org

Antiviral Activities

While 1,2,4-triazole derivatives are known for a broad spectrum of biological activities, including direct antiviral effects against various viruses, their application in virology also extends to diagnostic systems. rsc.orgbohrium.com

Enhancement of Chemiluminescent Detection Systems for Viral Antigens (e.g., Hepatitis C Virus)

A significant application of this compound (4-TRP) is in the field of diagnostics, specifically as a signal enhancer in chemiluminescence (CL) immunoassays. nih.govnih.gov Highly sensitive detection of viral antigens, such as the Hepatitis C Virus (HCV) core antigen (HCV-cAg), is crucial for early diagnosis and management of infections. nih.gov

Studies have demonstrated that 4-TRP is a highly potent enhancer of the luminol-hydrogen peroxide (H₂O₂)-horseradish peroxidase (HRP) CL system. capes.gov.brresearchgate.netnih.gov When compared to traditional enhancers, 4-TRP significantly boosts the intensity of the light signal and prolongs its emission, making the detection more stable and sensitive. nih.govnih.gov

This enhanced CL system has been successfully applied to a sandwich immunoassay for detecting HCV-cAg. Research showed a good linear relationship between the CL intensity and the concentration of HCV-cAg in the range of 0.6–3.6 pg/mL. nih.govnih.gov The method proved to be both precise, with low intra- and inter-assay coefficients of variation, and feasible for the sensitive determination of HCV-cAg in clinical serum samples, highlighting the compound's utility in improving viral diagnostic technologies. nih.gov

Anti-Inflammatory and Analgesic Potential

The search for new anti-inflammatory and analgesic agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry research. bohrium.com Derivatives of 1,2,4-triazole have emerged as promising candidates in this field. mdpi.comnih.govnih.govopenmedicinalchemistryjournal.com

Research has shown that analogs of this compound exhibit notable anti-inflammatory effects. For instance, derivatives of 2-(4- bohrium.comnih.govglobalresearchonline.netTriazol-1-yl-phenoxy)propionic acid have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC). The modulation of these cytokines is a key mechanism for controlling inflammatory responses.

Studies on various substituted 1,2,4-triazole derivatives have provided detailed insights into their anti-inflammatory and analgesic activities. Schiff bases of 1,2,4-triazole have shown significant anti-inflammatory activity, with some compounds exhibiting inhibition of edema greater than 70%. rjptonline.org In one study, a series of new 1,2,4-triazole derivatives were synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with some of the resulting compounds showing anti-inflammatory potency greater than the standard drug indomethacin after four hours. researchgate.net Similarly, other research has identified 1,2,4-triazole derivatives that inhibit lymphocyte proliferation and significantly reduce the production of TNF-α and IFN-γ, indicating potent anti-inflammatory action. nih.govnih.gov

The analgesic potential of this class of compounds has also been well-documented. nih.govsmolecule.com Various substituted 1,2,4-triazole heterocycles have been found to be superior analgesic agents in both acetic acid-induced writhing and hot plate methods. nih.gov The introduction of chloro, nitro, methoxy (B1213986), and hydroxy groups on the aryl ring attached to the triazole nucleus has been shown to result in excellent analgesic activity. nih.gov

Table 1: Selected 1,2,4-Triazole Analogs with Anti-Inflammatory and Analgesic Activity

Compound/Derivative ClassModel/AssayKey FindingsReference(s)
2-(4- bohrium.comnih.govglobalresearchonline.netTriazol-1-yl-phenoxy)propionic acid derivativesPBMC cytokine release assayInhibited release of pro-inflammatory cytokines TNF-α and IL-6.
1,2,4-Triazole Schiff bases (48)Carrageenan-induced paw edemaExhibited 56% to 74% inhibition of inflammation, superior to diclofenac (B195802) (65%). rjptonline.org
3-[(5-Methyl-2-benzoxazolinone-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (49c)Acetic acid-induced writhing & Carrageenan-induced paw edemaShowed 79.8% inhibition of inflammation and was found to be safe regarding ulcer incidence. rjptonline.org
1,2,4-Triazole derivatives (from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)Carrageenan-induced paw edemaTwo compounds showed anti-inflammatory potency greater than indomethacin. researchgate.net
1,2,4-Triazole derivative (21)LPS-stimulated PBMC culturesDemonstrated the strongest anti-inflammatory activity by reducing TNF-α and IFN-γ levels. nih.govnih.gov
Substituted 1,2,4-triazoles (III, IV)Acetic acid-induced writhing & Hot plate methodChloro, nitro, methoxy, hydroxy, and bromo substituted derivatives showed excellent analgesic activity. nih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-HIV, Anti-tubercular, Anti-diabetic, Anthelmintic)

Beyond their anti-inflammatory and analgesic effects, this compound and its analogs have been investigated for a wide spectrum of other pharmacological activities. bohrium.comnih.gov

Anticonvulsant Activity The 1,2,4-triazole scaffold is present in clinically used anticonvulsant drugs like alprazolam and estazolam. nih.govnih.gov Research has focused on synthesizing novel triazole derivatives with potent anticonvulsant properties and lower neurotoxicity. wjpsronline.comresearchgate.net Studies on 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives have shown strong activity in the maximal electroshock (MES) seizure model. researchgate.net Other series, such as 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine derivatives, have also produced compounds with significant anticonvulsant efficacy and a favorable protective index. nih.gov

Anti-HIV Activity The quest for new antiviral agents has led to the exploration of 1,2,4-triazole derivatives as potential inhibitors of the human immunodeficiency virus (HIV). chemmethod.comorientjchem.orgresearchgate.net Certain 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have demonstrated anti-HIV-1 activity at concentrations just below their cytotoxic levels. arabjchem.org In other research, newly synthesized series of 1,2,4-triazoles clubbed with benzothiazoles were evaluated as selective inhibitors of HIV-1 and HIV-2 reverse transcriptase (RT). researchgate.net

Anti-tubercular Activity Tuberculosis remains a major global health threat, and new drugs are urgently needed, especially for treating multidrug-resistant strains. nih.gov The 1,2,4-triazole nucleus has been identified as a valuable pharmacophore for developing anti-tubercular agents. bohrium.comgoogle.comresearchgate.net Derivatives have been designed to target both active and dormant phases of Mycobacterium tuberculosis. google.com For example, a patent describes 1,2,4-triazole derivatives, including a phenol-containing analog, with potent activity against M. tuberculosis H37Ra, with some compounds showing IC₅₀ values below 0.03 µg/mL. google.com Another study on 1,2,4-triazol-5-thione derivatives identified a compound with a minimum inhibitory concentration (MIC) of 0.976 μg/mL against M. tuberculosis H37Ra. nih.gov

Anti-diabetic Activity Some 1,2,4-triazole derivatives have been investigated as potential agents for managing diabetes mellitus, primarily through the inhibition of key digestive enzymes like α-amylase and α-glucosidase. researchgate.netjneonatalsurg.com A series of carbazole-linked 1,2,4-triazole-thione derivatives showed notable inhibitory activity against α-amylase. acs.org Another study on 1,2,4-triazole-based Schiff bases and 1,3,4-thiadiazole (B1197879) derivatives found that some compounds had significant α-glucosidase inhibition capacity and were effective in lowering plasma glucose levels in diabetic rat models. psu.edu

Anthelmintic Activity Parasitic infections caused by helminths are a persistent problem in both human and veterinary medicine. nih.govnih.gov There are few reports on the anthelmintic activity of triazole derivatives, but the existing research is promising. nih.gov A study on a series of 1,2,4-triazole derivatives tested against the nematode Rhabditis sp. found that two compounds demonstrated higher anthelmintic activity than the standard drug albendazole. nih.govnih.gov Other research has focused on combining the 1,2,4-triazole moiety with other heterocyclic systems, such as benzimidazole, to create compounds with significant activity against worms like Pheretima posthuma. orientjchem.org

Table 2: Summary of Other Biological Activities of 1,2,4-Triazole Analogs

ActivityCompound/Derivative ClassModel/AssayKey FindingsReference(s)
Anticonvulsant 4-Alkyl-5-substituted-1,2,4-triazole-3-thionesMaximal electroshock (MES) seizure modelExhibited strong anticonvulsant activity. wjpsronline.comresearchgate.net
1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine derivative (13)MES test in miceShowed an ED₅₀ of 28.9 mg/kg and a protective index (PI) of 6.0. nih.gov
Anti-HIV 3,6-Disubstituted-1,2,4-triazol[3,4-b]-1,3,4-thiadiazolesAnti-HIV-1 assayShowed activity at concentrations slightly below cytotoxic levels. arabjchem.org
3-(3-Pyridyl)-5-(4-substitutedphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazoleHIV-1 and HIV-2 Reverse Transcriptase (RT) inhibitionEvaluated as selective HIV-1 and HIV-2 RT inhibitors. researchgate.net
Anti-tubercular 4-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methyl)phenolM. tuberculosis H37Ra (dormant state)IC₅₀ value < 0.03 µg/mL. google.com
1,2,4-Triazol-5-thione derivative (C4)M. tuberculosis H37RaMIC value of 0.976 μg/mL. nih.gov
Anti-diabetic Carbazole-linked 1,2,4-triazole-thione derivatives (C5f, C5r)α-amylase inhibition assayExhibited notable inhibitory activity in the nanomolar range. acs.org
1,2,4-Triazole based Schiff bases (5a, 5c)α-glucosidase inhibition & T2DM rat modelShowed significant α-glucosidase inhibition and lowered plasma glucose. psu.edu
Anthelmintic 1,2,4-Triazole derivatives (12, 14)Rhabditis sp. nematodes modelDemonstrated anthelmintic activity higher than albendazole. nih.govnih.gov
N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4-yl]-2-substituted phenoxy acetamidesPheretima posthuma modelAll synthesized compounds exhibited good anthelmintic activity. orientjchem.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1,2,4 Triazol 1 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(1,2,4-triazol-1-yl)phenol derivatives can be finely tuned by introducing various substituents at different positions on the core structure. These modifications can alter the molecule's electronic properties, steric profile, and lipophilicity, which in turn affects its interaction with biological targets.

The position of substituents on the phenol (B47542) ring relative to the hydroxyl group plays a critical role in determining the biological activity of the derivatives. Studies on various classes of triazole-phenol hybrids have shown that the substitution pattern (ortho, meta, or para) can significantly impact efficacy.

For instance, in a series of necroptosis inhibitors based on a pyrrolo nih.govnih.govrjptonline.orgtriazole core, modifying the linked phenyl ring revealed that additional substitutions were generally unfavorable. rsc.org The introduction of a fluorine atom at the ortho, meta, or para position led to a slight decrease in activity compared to the unsubstituted phenyl ring, suggesting that the R³ group's interaction with the target protein (RIPK1) is primarily through hydrophobic interactions rather than specific electronic or π-π stacking interactions that would be altered by substitution. rsc.org

In another study on steroid sulfatase (STS) inhibitors, derivatives with fluorine atoms at the meta positions of a terminal phenyl ring (linked to the triazole) showed the most potent inhibitory properties. acs.org Specifically, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) was identified as the most active compound, highlighting the importance of the meta-substitution pattern for this particular biological target. acs.org

The following table summarizes findings on how different substitution patterns on the phenolic or an attached phenyl ring can influence biological activity.

Compound Series Substitution Pattern Observed Effect on Activity Reference
Pyrrolo nih.govnih.govrjptonline.orgtriazole DerivativesOrtho, meta, or para-fluoro on phenylSlight decrease in necroptosis inhibitory activity rsc.org
Sulfamoylated triazolylphenol DerivativesMeta-difluoro on terminal phenylPotent steroid sulfatase inhibition acs.org
Coumarin-triazole HybridsHalogen at ortho position of aryl moietyBetter anti-inflammatory activity than para-halogen tandfonline.com

Direct substitution on the 1,2,4-triazole (B32235) ring is a key strategy for modulating the pharmacological profile of these compounds. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can have a profound effect.

Research has shown that for certain anticancer applications, compounds with electron-withdrawing substituents on the 1,2,4-triazole ring exhibit potent activity, while those with electron-donating groups show more moderate effects. nih.gov In contrast, other studies on anti-inflammatory agents found that electron-donating groups on an aryl moiety attached to the triazole increased activity compared to electron-withdrawing groups. tandfonline.com This indicates that the optimal electronic properties are highly dependent on the specific biological target.

Furthermore, the nature of the group at the 4-position of the 1,2,4-triazole ring has been shown to be crucial. In a series of anti-inflammatory pyrrolo[3,4-d]pyridazinone derivatives, the substituent at this position (methyl, phenyl, or 4-methoxyphenyl) significantly influenced both cytotoxicity and cyclooxygenase (COX) inhibitory activity. mdpi.com

Compound Series Triazole Ring Substituent Biological Target/Activity Observed Effect Reference
Natural Product ConjugatesElectron-withdrawing groupsVarious Cancer Cell LinesPotent anticancer activity nih.gov
Natural Product ConjugatesElectron-donating groupsVarious Cancer Cell LinesModerate anticancer activity nih.gov
Coumarin-triazole HybridsElectron-donating groups on aryl moietyInflammationIncreased anti-inflammatory activity tandfonline.com
Coumarin-triazole HybridsElectron-withdrawing groups on aryl moietyInflammationDecreased anti-inflammatory activity tandfonline.com
Pyrrolo[3,4-d]pyridazinone DerivativesMethyl, Phenyl, 4-Methoxyphenyl at N4Cyclooxygenase (COX)Significant influence on inhibitory activity mdpi.com

In the design of tubulin polymerization inhibitors, for example, the 1,2,4-triazole ring serves as a core linker that maintains the required cis-configuration for bioactivity, mimicking the structure of combretastatin (B1194345) A-4. nih.gov The length and rigidity of the linker are critical; studies on some anticancer agents have shown that increasing the carbon chain length linking a substituted benzene (B151609) with the triazole group can reduce activity. tandfonline.com

The type of atom in the linker also matters. Thioether (-S-) linkers are common. For instance, in a series of antimicrobial compounds, a methylene (B1212753) bridge connecting a thiazole (B1198619) ring to various thiol-containing azoles (including 1,2,4-triazole) was explored. mdpi.com The nature of this linker is crucial for positioning the pharmacophoric groups correctly within the target's binding site.

Effects of Triazole Ring Substitutions

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to be recognized by and bind to a biological target. Conformational analysis of this compound derivatives, often performed using computational methods like molecular docking and molecular dynamics simulations, provides insights into how these molecules interact with proteins. nih.gov

For tubulin polymerization inhibitors containing a 1,2,4-triazole core, molecular docking studies have been used to understand the interactions between the inhibitor and the protein. nih.gov These studies help to rationalize the observed SAR and confirm that the compounds bind at the intended site, such as the colchicine (B1669291) domain of tubulin. nih.gov Similarly, for necroptosis inhibitors, the conformation of a pyridine-phenyl moiety, acting as a linker, was found to be crucial for connecting different parts of the molecule to the allosteric and solvent-exposed regions of the RIPK1 enzyme. rsc.org Theoretical investigations using Density Functional Theory (DFT) have also been employed to analyze the conformation and reactive properties of triazole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. numberanalytics.comjocpr.com This approach is invaluable for understanding the key physicochemical properties that drive activity and for designing new, more potent molecules. nih.gov

Predictive QSAR models have been successfully developed for various classes of triazole derivatives. nih.govnih.gov The process involves several key steps: collecting a dataset of compounds with known activities, calculating numerical descriptors that represent their structural features, building a mathematical model using statistical methods, and validating the model's predictive power. jocpr.comcsit.am

For a series of 1,2,4-triazole derivatives with anticancer activity, 2D QSAR models were generated that showed an acceptable correlation with the experimental bioassay results. nih.gov In another study on antimicrobial triazole derivatives, QSAR analysis revealed the importance of a topological parameter (valence third order molecular connectivity index) and an electronic parameter (dipole moment) in describing the compounds' activity. researchgate.net These models not only predict the activity of new compounds but also provide a quantitative explanation of which molecular features are most important for bioactivity. nih.gov The ultimate goal is to use these validated models to screen virtual libraries of compounds in silico, accelerating the discovery of new drug candidates. jocpr.comnih.gov

Identification of Key Molecular Descriptors Influencing Activity

In the quest to optimize the therapeutic potential of this compound derivatives, researchers have focused on identifying key molecular features that govern their biological activity. Through comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, several molecular descriptors have been pinpointed as crucial influencers of the efficacy of these compounds. These descriptors, which encompass electronic, steric, and hydrophobic properties, provide a predictive framework for designing more potent and selective agents.

A significant body of research on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which are structurally related to this compound, has shed light on the critical role of hydrophobicity and the nature of substituents on the phenyl ring in determining their inhibitory activity against steroid sulfatase (STS), a key target in breast cancer treatment. nih.govacs.org

Analysis of the structure-activity relationship for these compounds reveals that the ability to inhibit STS is largely dependent on two main parameters: hydrophobicity and the type of halogen substituent. nih.gov The introduction of a halogen atom at the meta-position of the outer phenyl ring was found to increase the hydrophobic character of the molecule. This enhanced hydrophobicity is believed to contribute to greater stabilization of the inhibitor-enzyme complex. nih.gov

The research findings indicate a clear trend where compounds featuring iodine atoms exhibited the most potent STS inhibition. nih.gov This suggests that both the size and lipophilicity of the substituent at this position are critical for optimal interaction with the target enzyme.

The following table details the STS inhibitory effects of a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives with various substituents.

Further studies on other series of 1,2,4-triazole derivatives have also underscored the importance of specific molecular descriptors. For instance, in a series of mercapto-substituted 1,2,4-triazole derivatives, the presence of an electron-withdrawing group, such as a chloro group at the para position of the phenyl ring, was found to be a primary requirement for good antifungal activity. rjptonline.org

In another study focusing on the antidiabetic properties of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, both in silico and in vitro analyses indicated their potential as α-amylase and α-glucosidase inhibitors. researchgate.net The 1,2,3-triazole ring itself is considered a key pharmacophore, capable of forming hydrogen bonds, dipole-dipole interactions, and van der Waals forces with various biomolecules. researchgate.net The inhibitory activities of these derivatives are presented in the table below.

QSAR studies on a broader range of 1,2,4-triazole derivatives have identified additional molecular descriptors that influence their biological activities. For anti-pancreatic cancer activity, a 2D-QSAR model highlighted the significance of several descriptors in predicting the inhibitory concentration (IC50). Similarly, for antibacterial activity, SAR studies on clinafloxacin-triazole hybrids revealed that a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy. nih.gov

Collectively, these findings emphasize that the biological activity of this compound derivatives and their analogues is a multifactorial property. Key molecular descriptors influencing this activity include the hydrophobicity of the molecule, the electronic nature (electron-donating or electron-withdrawing) and position of substituents on the phenyl ring, and the inherent ability of the triazole moiety to engage in various intermolecular interactions. These insights are invaluable for the rational design of new derivatives with enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling of 4 1,2,4 Triazol 1 Yl Phenol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking studies have been instrumental in evaluating the potential of 4-(1,2,4-triazol-1-yl)phenol derivatives as inhibitors of various enzymes and receptors implicated in different diseases.

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a key target for antifungal agents. Azole antifungals, including those with a 1,2,4-triazole (B32235) ring, inhibit CYP51, disrupting ergosterol (B1671047) biosynthesis in fungi. mdpi.com Molecular docking studies of 1,2,4-triazole derivatives with the active site of CYP51 from Candida albicans or Saccharomyces cerevisiae have shown that the N-4 nitrogen of the triazole ring often coordinates with the heme iron atom within the enzyme's active site. mdpi.comneuroquantology.com The phenol (B47542) group of a ligand can form crucial hydrogen bonds with amino acid residues such as TYR132, while the phenyl ring can engage in hydrophobic interactions, further stabilizing the ligand-enzyme complex. mdpi.comneuroquantology.com For instance, in a study of thiazolyl-triazole Schiff bases, while covalent interaction with the heme was not observed, polar contacts with active site residues were predicted to be key for binding affinity. mdpi.com Similarly, docking of 1,2,4-triazine (B1199460) derivatives against CYP51 showed strong binding affinities through hydrogen bonds and hydrophobic interactions with active site residues. frontiersin.org

Steroid Sulfatase (STS): STS is a critical enzyme in the biosynthesis of active estrogens and androgens, making it a target for hormone-dependent breast cancer therapies. nih.gov Molecular docking has been used to design and evaluate 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as STS inhibitors. nih.govmostwiedzy.plmdpi.com These studies revealed that the nonsteroidal triazole-phenol scaffold can effectively mimic the steroid core of the natural substrate. mostwiedzy.plmdpi.com The interactions within the STS active site often involve the sulfamate (B1201201) group, which is a common feature in potent STS inhibitors, interacting with key residues. The triazole and phenyl rings contribute to the stabilization of the inhibitor-enzyme complex through various electrostatic interactions. mostwiedzy.pl

Aromatase (CYP19A1): Aromatase is another key enzyme in estrogen biosynthesis and a major target in the treatment of estrogen-responsive breast cancer. researchgate.net Letrozole, a potent aromatase inhibitor, features a 1,2,4-triazole moiety. Molecular docking studies of letrozole-derived triazole compounds have been performed to understand their binding within the aromatase active site. nih.govmdpi.com These studies help in designing novel inhibitors with improved potency by exploring interactions with both the active site and the access channel of the enzyme. cardiff.ac.uk The triazole ring is crucial for coordinating with the heme iron, while other parts of the molecule can be modified to optimize interactions with surrounding amino acid residues. researchgate.net

Thymidylate Synthase (TS): TS is an essential enzyme for DNA synthesis and a well-established target for anticancer drugs. Molecular docking studies have been conducted on thymol-based 1,2,3-triazole hybrids to evaluate their potential as TS inhibitors. nih.gov These studies have identified key interactions within the active site of TS, guiding the development of new anticancer agents. For example, some triazole derivatives have shown better inhibitory activity than the standard drug Pemetrexed. nih.gov

Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine and a potential target for inflammatory diseases and cancer. rug.nlrsc.org Structure-activity relationship studies of 4-(1,2,3-triazol-1-yl)phenols as MIF inhibitors have been performed using a MIF tautomerase activity assay, with molecular modeling used to rationalize the observed results. researchgate.net These studies have shown that triazole-phenols can act as competitive and reversible inhibitors of MIF. rug.nlresearchgate.net Docking studies have helped in understanding the binding modes of these inhibitors within the MIF active site and have guided the design of allosteric inhibitors that interfere with MIF's protein-protein interactions. rsc.orgnih.govacs.org

Table 1: Summary of Molecular Docking Studies of this compound Derivatives with Various Biological Targets

Target Enzyme/Receptor Key Interactions and Findings Reference(s)
Lanosterol 14α-demethylase (CYP51) The N-4 of the triazole ring coordinates with the heme iron. The phenol group forms hydrogen bonds, and the phenyl ring engages in hydrophobic interactions. mdpi.comneuroquantology.comfrontiersin.org
Steroid Sulfatase (STS) The triazole-phenol scaffold mimics the natural steroid substrate. The sulfamate group interacts with key active site residues. nih.govmostwiedzy.plmdpi.com
Aromatase (CYP19A1) The triazole moiety coordinates with the heme iron. Modifications to the structure can optimize interactions with the active site and access channel. researchgate.netnih.govmdpi.comcardiff.ac.uk
Thymidylate Synthase (TS) Triazole derivatives show significant inhibitory activity, with some being more potent than standard drugs. Key interactions within the active site have been identified. nih.govnih.gov
Macrophage Migration Inhibitory Factor (MIF) Triazole-phenols act as competitive and reversible inhibitors. Docking studies have guided the design of both competitive and allosteric inhibitors. rug.nlrsc.orgresearchgate.netnih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.govajchem-a.com DFT calculations are valuable for understanding the intrinsic properties of molecules like this compound, which can then be correlated with their biological activity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ajchem-a.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter for assessing the molecule's stability and reactivity. nih.govresearchgate.net For triazole derivatives, a smaller HOMO-LUMO gap is often correlated with higher reactivity and enhanced biological activity. nih.gov DFT calculations have been used to determine the HOMO-LUMO energies and the energy gap for various triazole-based compounds, providing insights into their charge transfer characteristics and potential for interaction with biological targets. nih.govresearchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. arxiv.orgbiorxiv.org Once a pharmacophore model is developed, it can be used as a template for de novo drug design, which involves the creation of novel molecular structures that fit the pharmacophore and are likely to be active.

Pharmacophore models have been developed for various triazole-based inhibitors. For instance, a pharmacophore-based virtual screening has been used to identify novel inhibitors of mutant CYP51 in C. albicans. acs.org Such models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for binding to the target. By understanding the key pharmacophoric features of this compound and its active derivatives, new molecules with improved properties can be designed and synthesized. This approach facilitates the exploration of novel chemical space and the development of next-generation therapeutic agents. arxiv.orgbiorxiv.org

Applications and Potential Beyond Therapeutic Development

Materials Science and Polymer Additives

In the realm of materials science, the compound and its close derivatives have been investigated as valuable additives to enhance the durability and lifespan of polymeric materials.

The degradation of polymers upon exposure to ultraviolet (UV) radiation is a significant concern, leading to undesirable changes such as yellowing, embrittlement, and loss of mechanical integrity. researchgate.net Heterocyclic compounds, particularly those containing triazole rings, have been identified as effective photostabilizers. gsconlinepress.comgsconlinepress.com Derivatives of 1,2,4-triazole (B32235) containing phenolic and other functional groups are recognized for their ability to protect polymers like polystyrene (PS) from photo-oxidative degradation. gsconlinepress.commdpi.com

The mechanism of photostabilization by these additives is multifaceted. The triazole and aryl ring systems can absorb harmful UV radiation and dissipate the energy as heat, a process that is harmless to the polymer matrix. mdpi.com Furthermore, they can act as radical scavengers, neutralizing the highly reactive free radicals that are generated during the photo-oxidation of polymer chains and which would otherwise propagate degradation reactions. researchgate.netmdpi.com

Research on a derivative, 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3 yl)phenol, has demonstrated its efficacy as a photostabilizer for polystyrene films. When incorporated into the polymer, the additive leads to a significant reduction in weight loss upon irradiation compared to the pure polymer. researchgate.net Microscopic analysis of polystyrene films containing a related triazole additive showed a smoother surface with fewer cracks after UV exposure compared to the untreated polymer, which exhibited significant surface roughness and degradation. researchgate.net This highlights the protective qualities imparted by the triazole-based compound.

Table 1: Effect of Triazole Derivative Additive on Polystyrene Photostability

Irradiation Time (hours)Weight Loss (%) of Pure PolystyreneWeight Loss (%) of Polystyrene with Triazole Additive
500.090.02
1000.160.04
1500.250.07
2000.330.09
2500.420.11
3000.530.13
Data derived from studies on related triazole-phenol derivatives as polymer additives. researchgate.net

Analytical Chemistry and Sensing Applications

The compound 4-(1,2,4-Triazol-1-yl)phenol has proven to be a powerful tool in analytical chemistry, particularly in enhancing the sensitivity of detection methods.

This compound, also referred to as TRP in some literature, has been identified as a highly potent signal enhancer in the horseradish peroxidase (HRP)-catalyzed luminol-hydrogen peroxide (H₂O₂) chemiluminescence (CL) system. capes.gov.brnih.govresearchgate.net This system is widely used in analytical assays, but can suffer from weak and short-lived signals. researchgate.net

The addition of this compound produces a strong enhancement of the chemiluminescent signal and prolongs the duration of light emission. capes.gov.brnih.gov When compared with other enhancers like p-iodophenol (PIP), this compound demonstrates superior performance in both signal intensity and stability of the light emission. nih.govnih.gov This enhancement is crucial for developing highly sensitive analytical methods.

Table 2: Performance of this compound (TRP) as a Chemiluminescence Enhancer for H₂O₂ Detection

ParameterValue
AnalyteHydrogen Peroxide (H₂O₂)
Chemiluminescent SystemLuminol-H₂O₂-HRP
EnhancerThis compound (TRP)
Linear Range for H₂O₂2.0 x 10⁻⁶ M to 1.0 x 10⁻³ M
Detection Limit for H₂O₂2.0 x 10⁻⁶ M
Data from a study utilizing HRP immobilized on magnetic beads. capes.gov.brnih.gov

The signal-enhancing properties of this compound have been successfully applied to the development of sensitive bioassays for clinical diagnostics. One notable application is in the detection of the Hepatitis C virus (HCV). nih.gov A chemiluminescent enzyme-linked immunosorbent assay (ELISA) using the luminol-H₂O₂-HRP system with this compound as the enhancer was developed for the detection of the HCV core antigen (HCV-cAg). nih.gov

This enhanced system provides a highly sensitive method for diagnosing and monitoring HCV infections. The assay demonstrated a clear linear relationship between the chemiluminescence intensity and the concentration of the HCV core antigen, allowing for precise quantification. nih.gov Beyond virology, the enhanced system has also been fashioned into a sensor for determining hydrogen peroxide concentrations in environmental samples, such as rainwater. nih.govresearchgate.net

Table 3: Analytical Parameters for HCV Core Antigen Detection Using this compound-Enhanced Chemiluminescence

ParameterResult
AnalyteHepatitis C Virus Core Antigen (HCV-cAg)
Linear Range0.6 - 3.6 pg/mL
Correlation Coefficient (R)0.99
Intra-assay Coefficient of Variation4.5 - 5.8%
Inter-assay Coefficient of Variation5.0 - 7.3%
Data from a study on the application of the enhanced CL system for HCV detection. nih.gov

Signal Enhancement in Chemiluminescent Systems

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of multiple nitrogen atoms in the triazole ring and the hydroxyl group on the phenol (B47542) ring makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry.

The triazole ring system is known for its versatility in coordination chemistry, acting as a ligand for a wide variety of metal ions. tandfonline.com The nitrogen atoms of the triazole ring and the oxygen atom of the phenolic group can act as donor atoms, allowing the molecule to bind to metal centers and form stable metal complexes. tandfonline.com

Schiff base ligands derived from substituted 1,2,4-triazoles and phenolic aldehydes are a prime example. These ligands can be tridentate, coordinating with metal ions through sites such as the phenolic oxygen, azomethine nitrogen, and a thiol group on the triazole ring. tandfonline.com This coordination ability has been used to synthesize nano-sized complexes with transition metals like Platinum(II), Nickel(II), Copper(II), and Palladium(II). tandfonline.com Such complexes are of interest for their potential applications in catalysis and materials science. Furthermore, 4-(4H-1,2,4-Triazol-4-yl)phenol is specifically listed as a linker for creating Hydroxy Metal-Organic Frameworks (MOFs), highlighting its direct role in this advanced materials field. chemscene.com MOFs constructed from triazole-based ligands have shown promise as fluorescent sensors for detecting specific molecules, such as nitroaromatics. scirp.org

Applications in Catalysis

While the direct application of this compound as a catalyst is not extensively documented, its structural components—the 1,2,4-triazole ring and the phenol group—are of significant interest in the field of catalysis. The triazole moiety can act as a ligand for transition metal complexes, which are used in a wide array of catalytic reactions. nih.gov Derivatives of 1,2,4-triazole are precursors to N-heterocyclic carbenes (NHCs), which are themselves powerful organocatalysts and ligands for transition metals. nih.gov

The catalytic potential of the combined triazole-phenol structure is demonstrated by isomers of the title compound. For instance, 2-(1H-1,2,4-Triazol-3-yl)phenol has been successfully employed as an organocatalyst. researchgate.netmdpi.com In a binary system with a co-catalyst, it efficiently catalyzed the coupling reaction of CO2 and epoxides to form cyclic carbonates at ambient temperature and atmospheric pressure. researchgate.netmdpi.com The study highlighted that the synergistic effect of the adjacent phenol and triazole groups, which act as hydrogen bond donors and acceptors, was crucial for the high catalytic activity. researchgate.netmdpi.com This suggests that this compound, possessing similar functional groups, holds potential as a building block for the design of new catalysts. smolecule.com Triazole derivatives are also used to synthesize materials with specific electronic properties that have applications in catalysis. smolecule.com

Agrochemical Applications (e.g., Fungicides)

The 1,2,4-triazole ring is a core structural feature in a major class of agricultural fungicides. mdpi.comresearchgate.net These compounds are used extensively in modern agriculture to protect a wide variety of crops, including cereals, fruits, and vegetables, from fungal diseases. google.com The development of triazole fungicides was a significant advancement in crop protection due to their high efficiency, broad-spectrum activity, and systemic properties. mdpi.com Derivatives of this compound are investigated for their potential as new agrochemicals, including fungicides and herbicides, to improve crop protection. smolecule.com Phenolic compounds of natural origin and their derivatives are also known for their antimicrobial properties and are explored for agricultural use. nih.govscielo.br

Triazole Fungicides and their Mechanisms of Action

Triazole fungicides are systemic, meaning they are absorbed by the plant and transported within its tissues, providing both protective and curative action against fungal pathogens. mdpi.com The primary mechanism of action for this class of fungicides is the inhibition of ergosterol (B1671047) biosynthesis in fungi. mdpi.comnih.gov

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving several enzymes. Triazole fungicides specifically target and inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govbohrium.com This enzyme is responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol. By binding to the heme iron atom in the active site of CYP51, triazoles block this step, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. nih.gov This disruption of sterol production severely impairs the structure and function of the fungal cell membrane, leading to abnormal fungal growth and ultimately cell death. mdpi.com This targeted mechanism provides high selectivity and effectiveness against a wide range of fungal diseases. mdpi.com

Environmental Fate and Degradation of Triazole-Based Agrochemicals

The widespread use of triazole fungicides has led to studies on their environmental behavior. A key characteristic of this chemical class is its persistence in the environment. centerforfoodsafety.org Many triazole fungicides exhibit long half-lives in both soil and water, which can lead to their accumulation over time. centerforfoodsafety.orgresearchgate.net This persistence is influenced by their physicochemical properties, such as their hydrophobic nature, which can lead to higher sorption in soil. mdpi.com

The degradation of triazole fungicides in the environment can occur through several pathways, including microbial degradation and photolysis. researchgate.net However, the rates of these processes can be slow. For example, some triazoles are stable to hydrolysis over a wide range of pH values. researchgate.net The degradation half-life (DT50), the time it takes for 50% of the compound to degrade, varies significantly depending on the specific compound and environmental conditions such as soil type, temperature, and pH. mdpi.comresearchgate.netresearchgate.net

Triazole FungicideSoil TypeHalf-life (DT₅₀) in DaysReference
EpoxiconazoleRed Soil58.2 - 72.9 researchgate.net
EpoxiconazolePaddy Soil182 - 365 researchgate.net
TebuconazoleRed Soil58.2 - 72.9 researchgate.net
TebuconazolePaddy Soil182 - 365 researchgate.net
FlutriafolRed Soil58.2 - 72.9 researchgate.net
FlutriafolPaddy Soil182 - 365 researchgate.net
MyclobutanilWater and Soils25 - 222 mdpi.com
TriticonazoleSoil3.7 - 429 mdpi.com
HexaconazoleRed Paddy Soil270 - 845 mdpi.com
HexaconazoleBlack Paddy Soil122 - 135 mdpi.com
TetraconazoleSilty Loam Soil69 - 87 mdpi.com

A significant aspect of the environmental fate of triazole fungicides is the formation of a common and highly persistent metabolite, 1H-1,2,4-triazole. nih.govisres.org This degradation product is more mobile and resistant to further breakdown than many of the parent fungicides, with environmental half-lives that can extend to several years. nih.govacs.org Biodegradation of 1H-1,2,4-triazole can be achieved by specific microorganisms, such as the bacterium Shinella sp., which can use it as a sole carbon and nitrogen source. researchgate.net The degradation pathway can involve oxidation of the triazole ring, followed by ring cleavage to form more easily biodegradable compounds like semicarbazide (B1199961) and urea. researchgate.net

Conclusion and Outlook for 4 1,2,4 Triazol 1 Yl Phenol Research

Summary of Key Findings and Contributions to the Field

Research into 4-(1,2,4-triazol-1-yl)phenol has established it as a privileged structure in medicinal chemistry. The compound itself and its derivatives have exhibited a remarkable range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. bohrium.com The 1,2,4-triazole (B32235) moiety is a key pharmacophore, capable of interacting with various biological targets, often by mimicking peptide bonds and showing resistance to enzymatic degradation. nih.govfrontiersin.org

Key contributions stemming from research on this compound include:

A Versatile Synthetic Intermediate: this compound is a fundamental building block for creating more complex molecules. Its phenol (B47542) group allows for various substitution reactions, enabling the synthesis of a diverse library of derivatives with tailored properties.

Antimicrobial and Antifungal Agents: The triazole ring is a cornerstone of many successful antifungal drugs. researchgate.netujmm.org.ua Derivatives of this compound have been shown to be effective against various bacterial and fungal strains, highlighting their potential in combating infectious diseases. nih.gov

Anticancer Potential: Numerous studies have documented the anticancer properties of triazole derivatives. beilstein-journals.org For instance, a derivative, 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol, demonstrated significant antiproliferative activity against several cancer cell lines, in some cases exceeding the efficacy of standard drugs like doxorubicin. nih.gov

Enzyme Inhibition: The scaffold has been successfully utilized to design potent enzyme inhibitors. For example, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as powerful steroid sulfatase (STS) inhibitors, which are promising for the treatment of hormone-dependent cancers like breast cancer. acs.org

Analytical and Materials Science Applications: Beyond medicine, this compound has been used as a signal enhancer in chemiluminescence-based analytical methods for detecting substances like hydrogen peroxide. researchgate.net The broader family of triazoles is also being explored for applications in materials science, including the development of organic light-emitting diodes and solar cells. researchgate.net

Table 1: Summary of Key Research Findings for this compound & Its Derivatives

Research AreaKey Findings & ContributionsRepresentative DerivativesSource(s)
Medicinal Chemistry Serves as a scaffold for drugs with antifungal, anticancer, and anti-inflammatory properties.Fluconazole (B54011), Vorozole bohrium.comajchem-a.com
Synthetic Chemistry Acts as a versatile building block for more complex molecules via reactions at the phenol group.2-(4- nih.govTriazol-1-yl-phenoxy)propionic acid
Enzyme Inhibition Derivatives show potent inhibition of enzymes like steroid sulfatase (STS) and thymidylate synthase.Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol nih.govacs.org
Antimicrobial Activity Exhibits significant activity against various Gram-positive and Gram-negative bacteria.Thymol-1,3,4-oxadiazole hybrids nih.gov
Analytical Chemistry Used as a signal enhancer in highly sensitive chemiluminescence detection systems.Not Applicable researchgate.net
Materials Science The triazole ring is explored for creating novel materials for electronics.Benzo[d] researchgate.net-triazole (BTA) containing polymers researchgate.net

Future Research Avenues and Untapped Potential

Despite the extensive research, the potential of this compound is far from exhausted. Future investigations could unlock new applications and refine existing ones.

Exploration of New Biological Targets: While research has focused on established areas like antifungal and anticancer activity, the scaffold's versatility suggests it could be effective against other therapeutic targets. researchgate.net Future work could explore its potential as an antiviral, anti-tuberculosis, or neuroprotective agent. bohrium.comglobalresearchonline.net

Green Synthesis and Process Optimization: Developing more sustainable and efficient synthetic routes for this compound and its derivatives is a crucial next step. This includes the use of greener solvents, catalysts, and potentially flow chemistry to improve yield, reduce waste, and facilitate industrial-scale production.

Advanced Materials Development: The unique electronic and physicochemical properties of the triazole ring could be further exploited in materials science. researchgate.net Research into its incorporation into polymers for organic electronics, corrosion inhibitors, and smart materials could yield significant technological advancements. researchgate.netajchem-a.com

Chemosensors and Diagnostics: The ability of triazole derivatives to interact with specific ions and molecules makes them promising candidates for the development of chemosensors. mdpi.com A 1,2,3-triazole derivative with a phenol moiety has been shown to act as a fluorescent switch for detecting fluoride (B91410) and metal ions, opening avenues for real-time diagnostics and molecular logic gates. mdpi.com

Hybrid Molecules and Combination Therapy: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores could lead to compounds with dual or enhanced activity. researchgate.netujmm.org.ua This strategy could also help in overcoming drug resistance.

Table 2: Potential Future Research Directions

Research AvenueDescriptionPotential Impact
Novel Therapeutic Targets Investigating efficacy against viruses, tuberculosis, and neurodegenerative diseases.Development of new treatments for a wider range of diseases.
Green Chemistry Approaches Optimization of synthesis using eco-friendly methods and flow chemistry.More cost-effective and environmentally sustainable production.
Advanced Functional Materials Incorporation into polymers for light-emitting diodes, solar cells, and corrosion inhibitors.Creation of high-performance materials for technology and industry.
Chemosensors & Logic Gates Development of fluorescent probes for ion detection and molecular computing.Innovations in environmental monitoring and medical diagnostics.
Hybrid Drug Design Combining the triazole scaffold with other active molecules to create synergistic effects.More potent drugs and new strategies to combat drug resistance.

Challenges and Opportunities in Translating Research into Applications

The transition from a promising laboratory compound to a marketable product is fraught with challenges, but also presents significant opportunities.

Challenges:

Scalability of Synthesis: While many synthetic routes are effective on a lab scale, scaling them up for industrial production can be complex and costly, requiring significant process optimization.

Pharmacokinetics and Bioavailability: Ensuring that novel derivatives have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles is a major hurdle in drug development. pharmj.org.ua

Drug Resistance: As with any antimicrobial or anticancer agent, the potential for pathogens or cancer cells to develop resistance is a significant concern that requires ongoing research into mechanisms of action and combination therapies. ujmm.org.ua

Comprehensive Biological Profiling: A thorough understanding of a compound's interaction with a wide range of biological targets is necessary to predict potential off-target effects and ensure a favorable safety profile.

Opportunities:

Addressing Unmet Medical Needs: The diverse biological activities of this compound derivatives provide a platform for developing new drugs for diseases with limited treatment options, particularly drug-resistant infections and aggressive cancers. ujmm.org.uaglobalresearchonline.net

Agrochemical Innovation: The potent antifungal properties of triazoles can be translated into the development of new, more effective, and potentially safer fungicides to protect crops and improve food security. ajchem-a.com

Technological Advancement in Materials: The growing demand for advanced materials in electronics and other industries creates a market for novel compounds. The unique properties of triazole-based materials position them to meet these needs. researchgate.net

Collaborative Research and Development: The multifaceted nature of this compound encourages interdisciplinary collaboration between synthetic chemists, pharmacologists, materials scientists, and engineers, which can accelerate the translation of research into tangible applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,2,4-Triazol-1-yl)phenol?

  • Methodology :

Cycloaddition Reactions : Utilize Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form the triazole ring. For example, 1-chloromethyl-1,2,4-triazole derivatives can react with phenolic thiols under basic conditions (e.g., NaOH in ethanol/water) to introduce the phenol moiety .

Substitution Reactions : React 1,2,4-triazole with 4-hydroxybenzyl halides. For instance, 1-(4-hydroxyphenyl)-1,2,4-triazole is synthesized via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPCDI (diisopropylcarbodiimide) .

High-Temperature Condensation : Heat diformylhydrazine with o-aminophenol at 443 K in a sealed reactor to form triazole derivatives, yielding ~64% after purification .

  • Key Parameters :

  • Reaction temperature (443 K for condensation ), pH control (adjust to pH 4 for precipitation ), and solvent selection (ethanol/water mixtures for solubility ).

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

X-ray Crystallography : Determines crystal structure (monoclinic P21/n space group, a = 5.3975 Å, β = 91.01°) and hydrogen bonding networks (O—H⋯N, 2.8 Å) .

NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenolic -OH at δ ~10 ppm, triazole protons at δ 8.2–8.5 ppm) .

DSC/TGA : Assess thermal stability (melting point 254–257°C ; decomposition above 480 K ).

IR Spectroscopy : Confirms functional groups (N–H stretching at 3400 cm⁻¹, C=N at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can regioisomeric impurities be detected and resolved during synthesis?

  • Detection :

  • HPLC-MS : Separates regioisomers (e.g., 1,2,3- vs. 1,2,4-triazole derivatives) based on retention times and mass differences .
  • ¹H-¹H COSY NMR : Resolves overlapping signals from isomeric triazole substituents .
    • Resolution :
  • Crystallization : Exploit differences in solubility; e.g., majority/minority regioisomers crystallize at distinct rates .
  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) .

Q. What role does crystal packing play in modulating the compound’s physical properties?

  • Structural Insights :

  • Hydrogen Bonding : O—H⋯N interactions (2.8 Å) create 1D chains along [010], while weaker C—H⋯N bonds (3.3 Å) extend to 2D layers .
  • π-π Stacking : Parallel triazole rings form 3D frameworks (centroid distance 3.556 Å), enhancing thermal stability .
    • Implications :
  • High melting points (>250°C) correlate with robust intermolecular interactions . Adjust substituents (e.g., methyl groups) to modify packing efficiency .

Q. How can computational methods predict the compound’s coordination behavior with metal ions?

  • Approach :

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate metal-binding sites (triazole N1/N4 atoms) .

MOF Design : Use SBUs (secondary building units) with polytopic linkers (e.g., 1,4-benzenedicarboxylate) to construct porous frameworks. Triazole’s dual N-donor sites enable diverse coordination modes (e.g., κ²-N,N′) .

Q. What strategies optimize bioactivity in this compound derivatives?

  • Structural Modifications :

  • Antifungal Activity : Introduce thiazole or thiadiazole moieties (e.g., 2,4-difluorophenyl substituents) to enhance binding to fungal cytochrome P450 .
  • Anticancer Potential : Attach tetrazolyl groups (e.g., 5-(1,2,4-triazol-C-yl)tetrazol-1-ols) to increase DNA intercalation .
    • Screening :
  • In Vitro Assays : Test against Candida spp. (MIC < 1 µg/mL) using CLSI guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Factors :

  • Purity : Regioisomeric impurities (e.g., 1,2,3-triazole byproducts) may skew bioactivity results .
  • Assay Conditions : Variations in pH, solvent (DMSO vs. water), and cell lines affect MIC values .
    • Resolution :
  • Control Experiments : Compare purified isomers (HPLC >99%) under standardized protocols .

Tables

Table 1 : Crystallographic Data for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
4-{[(Triazolyl)methyl]sulfanyl}phenolP21/n5.397510.009918.31191.01989.2
2-(Triazol-4-yl)phenolP21/c7.89211.24012.74590.001127

Table 2 : Thermal Properties

CompoundMelting Point (°C)Decomposition Temp. (K)Ref.
This compound254–257480–482
5-Nitrimino derivative198–200523

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.